Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

Polar surface area Drug-likeness Physicochemical property

Researchers designing PROTACs often face solubility and non-specific binding issues with hydrophobic linkers. This protein-degrader building block solves that with a uniquely balanced polarity profile (TPSA 72.1 Ų, LogP 2.8). - 7 H-bond acceptors enhance linker solubility & polar recognition, mitigating non-specific binding vs. non-nitro analogs. - Dual electron-withdrawing NO₂ & CF₃ groups enable sequential derivatization (e.g., selective nitro reduction) for tailored intermediates. - Rigid cyclopropane core offers conformational constraint unattainable with generic substituted esters.

Molecular Formula C12H10F3NO4
Molecular Weight 289.21 g/mol
CAS No. 951885-67-9
Cat. No. B1421104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate
CAS951885-67-9
Molecular FormulaC12H10F3NO4
Molecular Weight289.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3
InChIKeyNYRGRYMFQGVYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (CAS 951885-67-9): Physicochemical Identity and Structural Context


Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate is a cyclopropane-constrained aromatic ester bearing both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the phenyl ring. It is catalogued as a protein-degrader building block [1] and falls into the class of electron-deficient aryl cyclopropane carboxylates. Computational property data—XlogP 2.8, topological polar surface area (TPSA) 72.1 Ų, seven hydrogen-bond acceptors, zero donors, and three rotatable bonds—provide a baseline for comparing with simpler analogs [2].

Role Protein-degrader building block
Scaffold Electron-deficient cyclopropane carboxylate
Substitution Dual -NO₂/-CF₃ aromatic system

Why Close Analogs Cannot Replace Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate in Structure-Property-Driven Projects


Stripping the nitro group or the trifluoromethyl group from the scaffold yields analogs with substantially altered polarity, hydrogen-bonding capacity, and lipophilicity . The nitro group alone adds four hydrogen-bond acceptors and ~46 Ų of TPSA relative to the non-nitro analog, while the CF₃ group boosts LogP by roughly one unit compared with the nitro-only variant. These shifts are large enough to change solubility, permeability, and molecular recognition in a way that generic substitutions cannot replicate, directly affecting the fitness of the compound for a specific synthetic sequence or biological target.

Nitro group removal

Significantly reduces polarity and H-bond acceptors, altering solubility and target interaction profiles.

CF₃ group removal

Lowers lipophilicity, which may shift membrane permeability and molecular recognition behavior.

Dual substitution dependence

Analogs lacking either -NO₂ or -CF₃ risk mismatched physicochemical profiles in synthetic or screening workflows.

Quantitative Differentiation Evidence for Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate Versus Structural Analogs


Polar Surface Area Elevation Over the Non-Nitro Analog Enables Solubility and Recognition Tuning

The target compound displays a TPSA of 72.1 Ų, approximately 2.7-fold higher than the 26.3 Ų of methyl 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate, which lacks the ortho-nitro group [1]. This difference translates into substantially increased polarity and hydrogen-bonding potential, parameters that directly influence aqueous solubility and molecular recognition in biological matrices.

TPSA Comparison
Reported
72.1 Ų vs 26.3 Ų +45.8 Ų (2.7×)
Reported polarity gap may support differentiation in solubility and molecular recognition.
Computed property; class-level comparison.
Polar surface area Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Count Doubles Relative to the Non-Nitro Analog, Expanding Target-Engagement Design Space

The target compound possesses seven hydrogen-bond acceptor sites (primarily from the nitro and ester groups) versus only two for the non-nitro analog methyl 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate [1]. This 3.5× enrichment in H-bond acceptor count profoundly alters the compound's capacity for intermolecular interactions, offering a structurally distinct handle for protein-ligand contacts.

H-Bond Acceptors
Reported
7 vs 2 +5 (3.5×)
Expands intermolecular interaction potential for fragment-based design.
Computed from molecular structure.
Hydrogen-bond acceptor Fragment-based drug design Target engagement

Balanced Lipophilicity Positioned Between Nitro-Only and Non-Nitro Analogs Optimizes ADME Profile

With an XlogP of 2.8, the target compound achieves a lipophilicity that is 1.0 log unit higher than the nitro-only analog (LogP 1.80) but slightly lower (by 0.11 log units) than the non-nitro analog (LogP 2.91) [1]. This intermediate LogP reflects a balanced contribution from the polar nitro group and the lipophilic trifluoromethyl group, which can avoid extremes of poor permeability or excessive metabolic clearance.

Lipophilicity (XlogP)
Reported
2.8
Balanced between nitro-only (1.80) and non-nitro (2.91) analogs.
Computed LogP; supports intermediate lipophilicity profiling.
Lipophilicity LogP ADME optimization

Procurement-Relevant Application Scenarios for Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate Based on Differential Evidence


Fine-Tuning ADME Properties in PROTAC Linker and Warhead Design

The target compound's TPSA of 72.1 Ų and balanced LogP of 2.8 [1] place it in a property space suitable for PROTAC (proteolysis-targeting chimera) building blocks that require moderate solubility and permeability. Unlike the non-nitro analog (TPSA 26.3, LogP 2.91), the higher polar surface area can mitigate non-specific binding and enhance linker solubility, a key factor in PROTAC bioavailability.

Expanding Hydrogen-Bonding Capacity in Fragment-Based Screening Libraries

With 7 H-bond acceptors [1], the target compound offers significantly richer polar interaction potential than the non-nitro analog (2 acceptors). This makes it a valuable addition to fragment libraries targeting proteins with polar binding sites, such as kinases or phosphatases, where hydrogen-bond donor-acceptor matching is critical for hit identification and optimization.

Building Block for Electron-Deficient Aryl Cyclopropanes in Medicinal Chemistry

The dual electron-withdrawing effect of the nitro and trifluoromethyl groups, combined with the conformational rigidity of the cyclopropane ring, creates a uniquely deactivated aromatic system. This can be exploited in sequential synthetic transformations (e.g., nitro reduction to aniline while retaining the CF₃ group) to generate highly functionalized intermediates that analogs without both substituents cannot efficiently produce [1][2].

Application
Selection Property
Validation Focus
PROTAC linker design
Balanced polarity/lipophilicity
Solubility & permeability profiling
Fragment-based library screening
High H-bond acceptor capacity
Polar interaction target engagement
Electron-deficient cyclopropane synthesis
Dual electron-withdrawing rigidity
Sequential functionalization tolerance
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